
3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole
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Overview
Description
3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structure, which includes two methyl groups and an isobutyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of 3,5-dimethyl-1-(2-methylpropyl)hydrazine with a suitable diketone or aldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives using reducing agents such as sodium borohydride.
Substitution: The methyl and isobutyl groups on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Pyrazole oxides and related derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles with different functional groups.
Scientific Research Applications
3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer processes, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the isobutyl group, resulting in different reactivity and applications.
1-Isobutyl-3,5-dimethylpyrazole: Similar structure but with variations in the position of substituents, affecting its chemical properties.
3,5-Dimethyl-1-phenylpyrazole: Contains a phenyl group instead of an isobutyl group, leading to different interactions and uses.
Uniqueness
3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole is unique due to its specific combination of methyl and isobutyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.
Properties
IUPAC Name |
3,5-dimethyl-1-(2-methylpropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-7(2)6-11-9(4)5-8(3)10-11/h5,7H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFCYFUYBQTYAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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